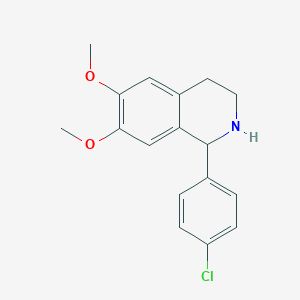
1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (1-CP-6,7-DMTI) is a novel small molecule with a wide range of potential applications in scientific research. It is a member of the isoquinoline family, which includes compounds with a wide range of biological activities, such as anti-inflammatory, anti-tumor, and antidepressant properties. 1-CP-6,7-DMTI has recently become a focus of research due to its unique chemical structure and potential to be used in a variety of scientific studies.
Applications De Recherche Scientifique
Anticonvulsant and AMPA Receptor Antagonist : It has been identified as a potent non-competitive AMPA receptor antagonist with anticonvulsant effects, useful in preventing epileptic seizures (Gitto et al., 2007).
Potential PET Tracer for Imaging Brain Diseases : Another study explored its potential as a ligand for in vivo imaging of AMPA receptors using PET, although it was found to be unsuitable due to its rapid clearance from the CNS and low specific binding (Årstad et al., 2006).
Analgesic and Anti-Inflammatory Effects : A related derivative demonstrated pronounced analgesic and anti-inflammatory activity, potentially useful as a non-narcotic analgesic (Rakhmanova et al., 2022).
Local Anesthetic Activity and Acute Toxicity Evaluation : A study on a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, which includes similar compounds, found high local anesthetic activity and varying degrees of acute toxicity (Azamatov et al., 2023).
Synthesis for PET AMPA Receptor Ligands : Research into the synthesis of carbon-11 and fluorine-18 labeled derivatives of this compound for use as PET AMPA receptor ligands to image brain diseases was also conducted (Gao et al., 2006).
Improving Water Solubility for Therapeutic Application : Efforts to improve the water solubility of similar compounds through complexation with beta-cyclodextrin have been made, enhancing their potential therapeutic applications (Stancanelli et al., 2008).
Enhancement of Anti-Absence Effects in Epilepsy Treatment : A study showed that combining this compound with ethosuximide significantly increased the efficacy of the anti-absence drug in a genetic animal model of absence epilepsy (Russo et al., 2008).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-20-15-9-12-7-8-19-17(14(12)10-16(15)21-2)11-3-5-13(18)6-4-11/h3-6,9-10,17,19H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOFLAMHIMULAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400654 | |
| Record name | 1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
55507-15-8 | |
| Record name | 1-(4-Chlorophenyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55507-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



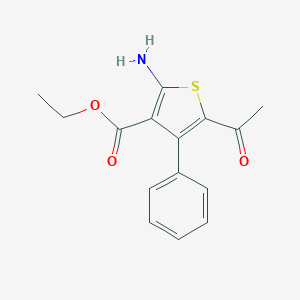
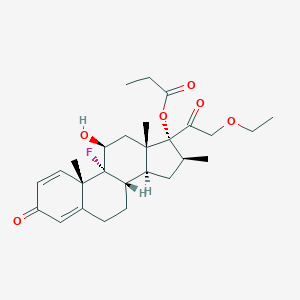
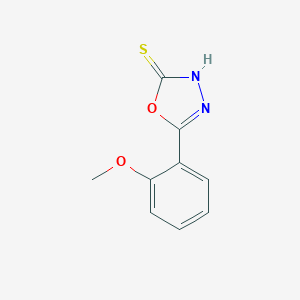
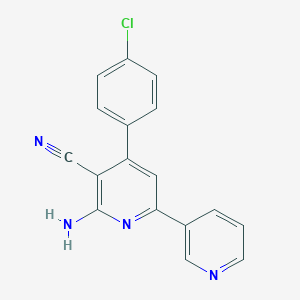
![5-{[(e)-(4-Methoxy-1-naphthyl)methylene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B187423.png)
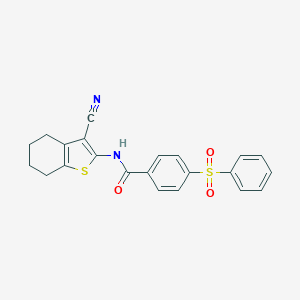
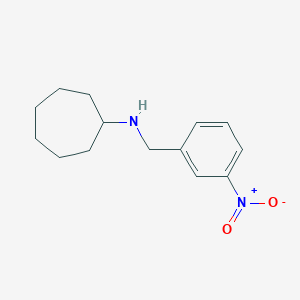
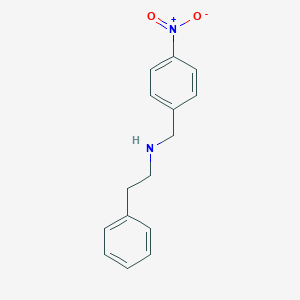
![N-[(2-methoxyphenyl)methyl]adamantan-1-amine](/img/structure/B187429.png)
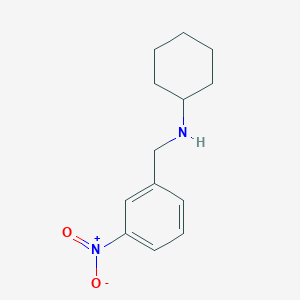
![(4-Fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B187431.png)
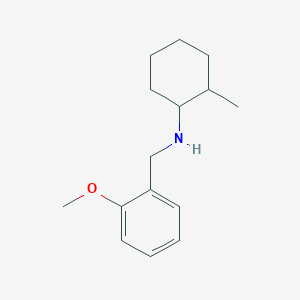
![N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine](/img/structure/B187434.png)
![(2-Methoxybenzyl)[4-(methylthio)benzyl]amine](/img/structure/B187435.png)